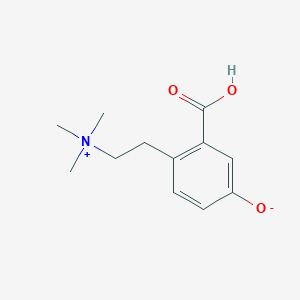
Magnesium 3-(2,4-dimethoxyphenyl)-2-butenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium 3-(2,4-dimethoxyphenyl)-2-butenoate is an organometallic compound that features a magnesium ion coordinated to a 3-(2,4-dimethoxyphenyl)-2-butenoate ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium 3-(2,4-dimethoxyphenyl)-2-butenoate typically involves the reaction of 3-(2,4-dimethoxyphenyl)-2-butenoic acid with a magnesium salt, such as magnesium chloride or magnesium acetate, under controlled conditions. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or diethyl ether, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired magnesium complex.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process and minimize impurities.
化学反应分析
Types of Reactions
Magnesium 3-(2,4-dimethoxyphenyl)-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the oxidation state of the magnesium ion.
Substitution: The ligand can undergo substitution reactions, where the 2,4-dimethoxyphenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide or hydroxide, while substitution reactions can produce a variety of substituted phenyl derivatives.
科学研究应用
Magnesium 3-(2,4-dimethoxyphenyl)-2-butenoate has several scientific research applications, including:
Organic Synthesis: The compound can be used as a catalyst or reagent in organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique properties make it suitable for the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: Researchers may explore its interactions with biological molecules to understand its potential as a bioactive agent.
作用机制
The mechanism by which Magnesium 3-(2,4-dimethoxyphenyl)-2-butenoate exerts its effects involves the coordination of the magnesium ion to the 3-(2,4-dimethoxyphenyl)-2-butenoate ligand. This coordination can influence the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
相似化合物的比较
Similar Compounds
Magnesium 3-(2,4-dimethoxyphenyl)-2-propanoate: Similar structure but with a propanoate ligand instead of a butenoate ligand.
Magnesium 3-(2,4-dimethoxyphenyl)-2-pentenoate: Similar structure but with a pentenoate ligand.
Uniqueness
Magnesium 3-(2,4-dimethoxyphenyl)-2-butenoate is unique due to the specific arrangement of its ligand, which can impart distinct chemical properties and reactivity compared to other magnesium complexes
属性
CAS 编号 |
26011-83-6 |
|---|---|
分子式 |
C24H26MgO8 |
分子量 |
466.8 g/mol |
IUPAC 名称 |
magnesium;(E)-3-(2,4-dimethoxyphenyl)but-2-enoate |
InChI |
InChI=1S/2C12H14O4.Mg/c2*1-8(6-12(13)14)10-5-4-9(15-2)7-11(10)16-3;/h2*4-7H,1-3H3,(H,13,14);/q;;+2/p-2/b2*8-6+; |
InChI 键 |
NRMWCJKNPLZLMY-MDKZCBALSA-L |
手性 SMILES |
C/C(=C\C(=O)[O-])/C1=C(C=C(C=C1)OC)OC.C/C(=C\C(=O)[O-])/C1=C(C=C(C=C1)OC)OC.[Mg+2] |
规范 SMILES |
CC(=CC(=O)[O-])C1=C(C=C(C=C1)OC)OC.CC(=CC(=O)[O-])C1=C(C=C(C=C1)OC)OC.[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-(3,5-Dihydroxy-4-isopropyl-phenyl)-2-guanidino-acetyl]amino]acetic acid](/img/structure/B12297241.png)
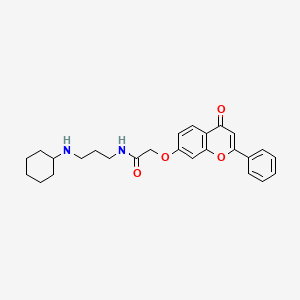
![[1-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate](/img/structure/B12297256.png)
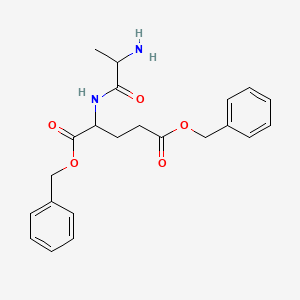
![20-Ethyl-1alpha,6beta,16beta-trimethoxy-4-[[[2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy]methyl]aconitane-7,8,14alpha-triol 14-benzoate](/img/structure/B12297264.png)

![rel-2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)-N-isopropylacetamide](/img/structure/B12297289.png)
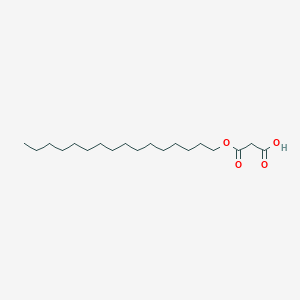
![tert-butyl (3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B12297300.png)

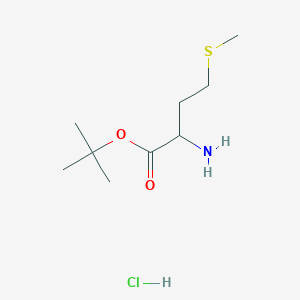
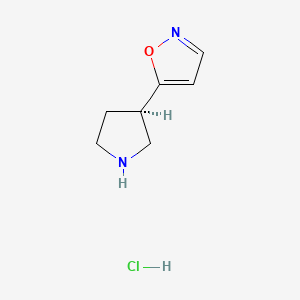
![1,3,3-Trimethyl-2-[2-(2-methyl-3h-indol-3-yl)ethenyl]-3h-indolium hydrogen sulfate](/img/structure/B12297310.png)
